![molecular formula C16H22N4O5 B12616443 N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine CAS No. 920281-86-3](/img/structure/B12616443.png)
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoyl group attached to an aminomethyl group, which is further linked to a tripeptide chain composed of L-alanine and glycine residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine typically involves a multi-step process. The initial step involves the preparation of the benzoyl group with an aminomethyl substituent. This can be achieved through the reaction of 4-aminomethylbenzoic acid with suitable reagents to form the desired benzoyl derivative. Subsequently, this intermediate is coupled with a tripeptide chain consisting of L-alanine and glycine residues using peptide coupling reagents such as carbodiimides or other activating agents .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids to form the desired peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can target the benzoyl group or the peptide backbone, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the benzoyl group can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification reactions.
Biology: The compound is employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes exploring its role as a drug delivery vehicle or as a scaffold for designing bioactive peptides.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and industrial catalysts
Wirkmechanismus
The mechanism of action of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the peptide backbone provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound shares the benzoyl group with an amino substituent but lacks the peptide chain.
Benzamides: These compounds have a benzoyl group attached to an amide, similar to the structure of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
Uniqueness
This compound is unique due to its combination of a benzoyl group with an aminomethyl substituent and a tripeptide chain. This structure provides a versatile platform for studying peptide chemistry and developing new bioactive compounds .
Eigenschaften
CAS-Nummer |
920281-86-3 |
|---|---|
Molekularformel |
C16H22N4O5 |
Molekulargewicht |
350.37 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[4-(aminomethyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(14(23)18-8-13(21)22)19-15(24)10(2)20-16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,20,25)(H,21,22)/t9-,10-/m0/s1 |
InChI-Schlüssel |
FJITVGDGUXOGCK-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
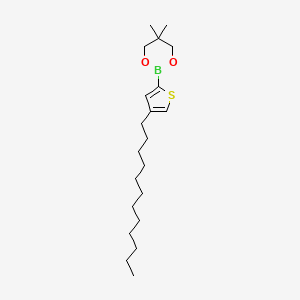
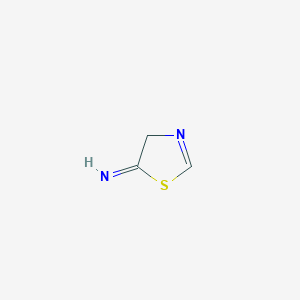
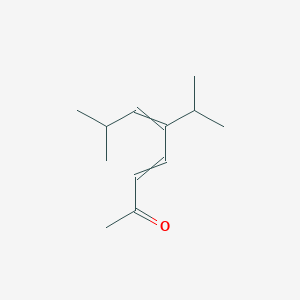
![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)
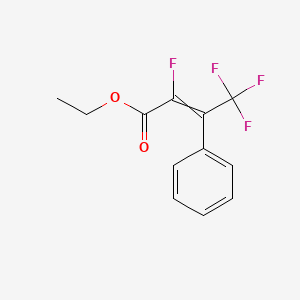
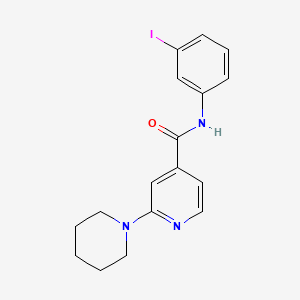
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
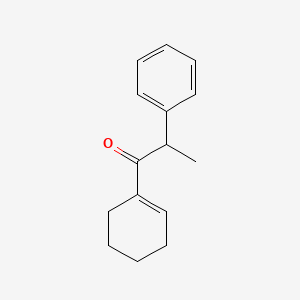
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
